Cas no 2228511-35-9 (3-(4-bromo-5-methoxythiophen-2-yl)oxypropan-1-amine)

3-(4-Bromo-5-methoxythiophen-2-yl)oxypropan-1-amine is a brominated thiophene derivative featuring a methoxy substituent and an amine-terminated propoxy linker. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly in coupling reactions facilitated by the bromo group. The methoxy and amine functionalities enhance its utility as a building block for heterocyclic compounds or functionalized materials. Its well-defined structure and stability under standard conditions make it suitable for applications in medicinal chemistry, such as the development of bioactive molecules or polymer precursors. The compound's purity and consistent performance are critical for reproducible results in research settings.
3-(4-bromo-5-methoxythiophen-2-yl)oxypropan-1-amine structure
2228511-35-9 structure
Product name:3-(4-bromo-5-methoxythiophen-2-yl)oxypropan-1-amine
CAS No:2228511-35-9
MF:C8H12BrNO2S
Molecular Weight:266.155380249023
CID:6308076
PubChem ID:165684257

3-(4-bromo-5-methoxythiophen-2-yl)oxypropan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(4-bromo-5-methoxythiophen-2-yl)oxypropan-1-amine
    • 3-[(4-bromo-5-methoxythiophen-2-yl)oxy]propan-1-amine
    • 2228511-35-9
    • EN300-1935990
    • インチ: 1S/C8H12BrNO2S/c1-11-8-6(9)5-7(13-8)12-4-2-3-10/h5H,2-4,10H2,1H3
    • InChIKey: CEMKBBROEJSPKG-UHFFFAOYSA-N
    • SMILES: BrC1=C(OC)SC(=C1)OCCCN

計算された属性

  • 精确分子量: 264.97721g/mol
  • 同位素质量: 264.97721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 150
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.7Ų
  • XLogP3: 2.3

3-(4-bromo-5-methoxythiophen-2-yl)oxypropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1935990-0.05g
3-[(4-bromo-5-methoxythiophen-2-yl)oxy]propan-1-amine
2228511-35-9
0.05g
$1152.0 2023-09-17
Enamine
EN300-1935990-0.25g
3-[(4-bromo-5-methoxythiophen-2-yl)oxy]propan-1-amine
2228511-35-9
0.25g
$1262.0 2023-09-17
Enamine
EN300-1935990-0.1g
3-[(4-bromo-5-methoxythiophen-2-yl)oxy]propan-1-amine
2228511-35-9
0.1g
$1207.0 2023-09-17
Enamine
EN300-1935990-1g
3-[(4-bromo-5-methoxythiophen-2-yl)oxy]propan-1-amine
2228511-35-9
1g
$1371.0 2023-09-17
Enamine
EN300-1935990-10g
3-[(4-bromo-5-methoxythiophen-2-yl)oxy]propan-1-amine
2228511-35-9
10g
$5897.0 2023-09-17
Enamine
EN300-1935990-0.5g
3-[(4-bromo-5-methoxythiophen-2-yl)oxy]propan-1-amine
2228511-35-9
0.5g
$1316.0 2023-09-17
Enamine
EN300-1935990-2.5g
3-[(4-bromo-5-methoxythiophen-2-yl)oxy]propan-1-amine
2228511-35-9
2.5g
$2688.0 2023-09-17
Enamine
EN300-1935990-5.0g
3-[(4-bromo-5-methoxythiophen-2-yl)oxy]propan-1-amine
2228511-35-9
5g
$3977.0 2023-06-01
Enamine
EN300-1935990-10.0g
3-[(4-bromo-5-methoxythiophen-2-yl)oxy]propan-1-amine
2228511-35-9
10g
$5897.0 2023-06-01
Enamine
EN300-1935990-1.0g
3-[(4-bromo-5-methoxythiophen-2-yl)oxy]propan-1-amine
2228511-35-9
1g
$1371.0 2023-06-01

3-(4-bromo-5-methoxythiophen-2-yl)oxypropan-1-amine 関連文献

3-(4-bromo-5-methoxythiophen-2-yl)oxypropan-1-amineに関する追加情報

3-(4-Bromo-5-Methoxythiophen-2-yl)Oxypropan-1-Amine: A Comprehensive Overview

3-(4-Bromo-5-Methoxythiophen-2-yl)Oxypropan-1-Amine, also known by its CAS number 2228511-35-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a thiophene ring with substituents that confer it with distinctive chemical properties. The thiophene moiety, a five-membered aromatic ring containing one sulfur atom, is a common structural element in various bioactive compounds, making this compound a promising candidate for further research and application.

The synthesis of 3-(4-Bromo-5-Methoxythiophen-2-yl)Oxypropan-1-Amine involves a series of well-established organic reactions, including nucleophilic substitution and coupling reactions. The bromine and methoxy groups on the thiophene ring are strategically placed to influence the electronic properties of the molecule, which can be advantageous in drug design and material science. Recent studies have highlighted the potential of this compound in modulating cellular signaling pathways, particularly those involving G-protein coupled receptors (GPCRs), which are critical targets in the development of new therapeutic agents.

In terms of applications, 3-(4-Bromo-5-Methoxythiophen-2-yl)Oxypropan-1-Amine has shown promise in the field of medicinal chemistry. Its ability to interact with specific biological targets makes it a valuable tool for studying disease mechanisms and developing novel treatments. For instance, researchers have explored its potential as an antagonist for certain ion channels, which are implicated in conditions such as epilepsy and chronic pain. The compound's unique pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) characteristics, has been extensively studied to optimize its therapeutic potential.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's behavior at the molecular level. By employing molecular docking studies and quantum mechanical calculations, scientists have been able to predict how 3-(4-Bromo-5-Methoxythiophen-2-yl)Oxypropan-1-Amine interacts with various biological systems. These insights have paved the way for the design of more potent and selective derivatives, which could address unmet medical needs in areas such as oncology and neurodegenerative diseases.

In addition to its pharmacological applications, this compound has also found use in materials science. Its electronic properties make it a candidate for applications in organic electronics, such as in light-emitting diodes (LEDs) and photovoltaic devices. The thiophene ring's conjugation system contributes to its optical properties, which can be tailored for specific applications through chemical modification.

The development of efficient synthetic routes for 3-(4-Bromo-5-Methoxythiophen-2-yl)Oxypropan-1-Amine has been a focus of recent research efforts. By optimizing reaction conditions and employing green chemistry principles, researchers have succeeded in improving the yield and reducing the environmental impact of its production. These advancements not only enhance the feasibility of large-scale synthesis but also contribute to the sustainability of chemical manufacturing processes.

In conclusion, 3-(4-Bromo-5-Methoxythiophen-2-yloxy)Propanamine, with its CAS number 2228511

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